7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one
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Overview
Description
7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one is a complex organic compound with the molecular formula C17H19ClO6 and a molecular weight of 354.79 g/mol . This compound is known for its unique spiro structure, which involves a benzofuran ring fused to a cyclohexene ring. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one typically involves multiple steps. One common method starts with the condensation of 2-chloro-4,6-dimethoxybenzaldehyde with 2-methyl-1,3-cyclohexanedione under acidic conditions to form the spiro compound . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones.
Scientific Research Applications
7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one involves its interaction with cellular components. It is thought to inhibit fungal cell mitosis and nucleic acid synthesis by binding to and interfering with the function of spindle and cytoplasmic microtubules . This binding disrupts the normal cell division process, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2’,4,6-trimethoxy-6’-methyl-5-nitro-3H-spiro[benzofuran-2,1’-cyclohex 2ene]-3,4’-dione
- (2R,6’S)-7-Chloro-2’,4,6-trimethoxy-6’-methyl-3H,4’H-spiro[1-benzofuran-2,1’-cyclohex 2ene]-3,4’-dione
Uniqueness
What sets 7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one apart from similar compounds is its specific spiro structure and the presence of multiple methoxy groups, which contribute to its unique chemical reactivity and potential biological activities .
Properties
CAS No. |
1238-64-8 |
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Molecular Formula |
C17H19ClO6 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
7-chloro-3'-hydroxy-1',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohexene]-3-one |
InChI |
InChI=1S/C17H19ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-9,19H,5H2,1-4H3 |
InChI Key |
QDNCNBBKBODBDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC)O |
Origin of Product |
United States |
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